4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methoxyacetyl group and a benzene sulfonamide moiety modified with methoxy and dimethyl groups.
Properties
IUPAC Name |
4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14-10-18(11-15(2)21(14)28-4)29(25,26)22-17-8-7-16-6-5-9-23(19(16)12-17)20(24)13-27-3/h7-8,10-12,22H,5-6,9,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRZVIQCRJBTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, each focusing on building different parts of the molecule
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions for scalability. Catalysts and solvents that enhance yield and purity are crucial. Techniques such as continuous flow synthesis might be employed to increase efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: : Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: : Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: : Replacing one functional group with another, possibly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
Major products depend on the type of reaction:
Oxidation: : Possible formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Diverse products based on the substituent introduced.
Scientific Research Applications
4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide has several applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for potential therapeutic effects, possibly as an enzyme inhibitor or receptor modulator.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate pathways by binding to active sites or altering the conformation of target proteins, thereby affecting biological processes at a molecular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamide Derivatives
The compound’s closest analogs are sulfonylurea herbicides and sulfonamide-based pharmaceuticals, which share the sulfonamide functional group but differ in core heterocyclic systems and substituents. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations:
Heterocyclic Core: Unlike triazine-based sulfonylureas (e.g., metsulfuron), the tetrahydroquinoline core in the target compound may confer distinct binding properties. Tetrahydroquinolines are known for enhanced bioavailability in pharmaceuticals but are less common in herbicides .
Substituent Effects: The 2-methoxyacetyl group on the tetrahydroquinoline could increase metabolic stability compared to simpler alkyl substituents in triazine analogs. However, this may reduce herbicidal activity if the urea bridge (critical for acetolactate synthase (ALS) inhibition) is absent .
Biological Activity
The compound 4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzene-1-sulfonamide (hereafter referred to as "the compound") is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide moiety is known for its antimicrobial properties, while the tetrahydroquinoline structure contributes to various pharmacological effects.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase and certain proteases, which are vital in various physiological processes.
- Antimicrobial Activity : Similar to other sulfonamides, it exhibits bacteriostatic effects by interfering with folic acid synthesis in bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.
Antimicrobial Activity
Research indicates that sulfonamide derivatives can effectively inhibit a broad spectrum of bacterial strains. The compound's structural features suggest enhanced potency against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The tetrahydroquinoline component may contribute to apoptosis induction in tumor cells.
Neuroprotective Effects
Preliminary research suggests that the compound may offer neuroprotective properties through modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies and Research Findings
- Antimicrobial Efficacy Study
-
Cytotoxicity Evaluation
- In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells. This suggests a selective action towards cancerous cells.
- Neuroprotective Mechanism Investigation
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
